2-(5-Methyl-2-thienyl)ethanethiol
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Overview
Description
2-(5-Methyl-2-thienyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur-containing analogs of alcohols. This compound features a thiophene ring substituted with a methyl group at the 5-position and an ethanethiol group at the 2-position. Thiophene derivatives are known for their aromatic properties and are widely used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-Methyl-2-thienyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with ethylmagnesium bromide to form the corresponding alcohol, which is then converted to the thiol using thiourea and hydrochloric acid. Another method involves the direct substitution of a halogenated thiophene derivative with ethanethiol in the presence of a base such as sodium hydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials are typically sourced from petrochemical feedstocks, and the reactions are optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-thienyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halogens or other leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to deprotonate the thiol group, making it more nucleophilic.
Major Products
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(5-Methyl-2-thienyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-2-thienyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The aromatic thiophene ring can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Thienyl)ethanethiol: Lacks the methyl group at the 5-position.
2-(5-Ethyl-2-thienyl)ethanethiol: Contains an ethyl group instead of a methyl group.
2-(5-Methyl-2-thienyl)ethanol: Contains a hydroxyl group instead of a thiol group.
Uniqueness
2-(5-Methyl-2-thienyl)ethanethiol is unique due to the presence of both a thiol group and a methyl-substituted thiophene ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10S2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPLNJOWMUHSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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